

Introduction to Undecanedioic Acid and its Production

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Compound of Interest

Compound Name: Undecanedioic Acid

Cat. No.: B7769590

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Undecanedioic acid is a long-chain dicarboxylic acid with applications in the synthesis of polymers, adhesives, and fragrances.[1] Traditionally produced through chemical synthesis, biotechnological routes using microbial fermentation offer a more sustainable alternative.[2] The primary microbial pathway for the production of **undecanedioic acid** and other long-chain dicarboxylic acids is the ω -oxidation of n-alkanes or fatty acids.[3][4]

Metabolic Engineering for Enhanced Production

The efficiency of **undecanedioic acid** production in wild-type microorganisms is often limited by competing metabolic pathways, particularly β -oxidation, which degrades the fatty acid substrate and the dicarboxylic acid product.[4] Metabolic engineering strategies are therefore crucial for optimizing production strains.

A key strategy involves the disruption of the β -oxidation pathway. This is typically achieved by knocking out the genes encoding for acyl-CoA oxidase (POX genes), the first enzyme in the β -oxidation spiral.[4] By blocking this pathway, the fatty acid substrate is channeled into the ω -oxidation pathway, significantly increasing the yield of the desired dicarboxylic acid.[4]

To further enhance productivity, the rate-limiting steps in the ω -oxidation pathway can be targeted. This often involves the amplification of genes encoding cytochrome P450 monooxygenase and its redox partner, NADPH-cytochrome P450 reductase.[4] These enzymes catalyze the initial hydroxylation of the terminal methyl group of the n-alkane or fatty acid, a critical step in the pathway.[3]

Biosynthetic Pathway: ω -Oxidation

The ω -oxidation pathway is the central metabolic route for the microbial conversion of n-alkanes and fatty acids to α,ω -dicarboxylic acids. The process begins with the terminal hydroxylation of the substrate, followed by successive oxidations to an aldehyde and then to a carboxylic acid, resulting in the formation of a dicarboxylic acid.



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Diagram 1: The ω -oxidation pathway for the conversion of n-undecane to **undecanedioic acid**.

Fermentation Protocol

The production of **undecanedioic acid** is typically carried out in a fed-batch fermentation process using a genetically engineered strain of *Candida tropicalis*. The process is often divided into a growth phase to generate sufficient biomass and a production phase where the substrate is converted to the dicarboxylic acid.

Media Composition

Seed Medium (YEPD):

- Yeast Extract: 10 g/L
- Peptone: 20 g/L
- Dextrose (Glucose): 20 g/L

Fermentation Medium:[1]

- Glucose: 62 g/L
- $(\text{NH}_4)_2\text{SO}_4$: 1 g/L

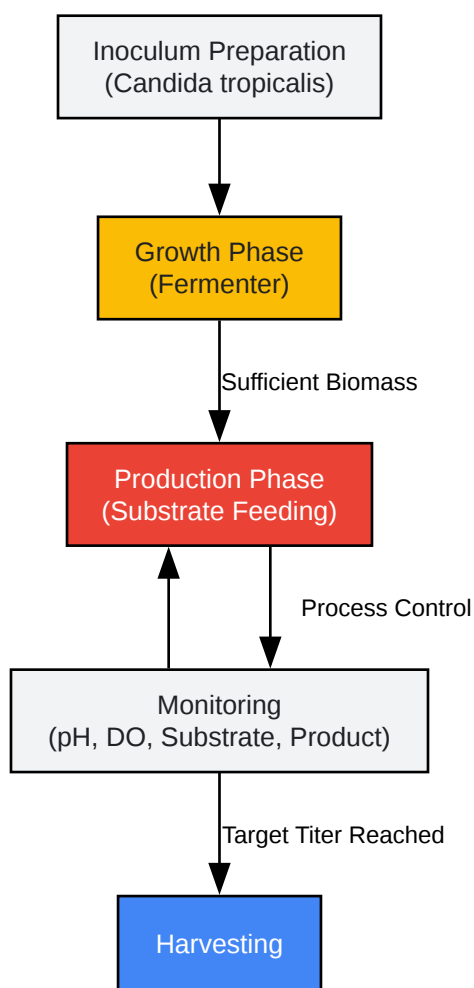
- KH_2PO_4 : 8 g/L
- $\text{Na}_2\text{HPO}_4 \cdot 12\text{H}_2\text{O}$: 10.08 g/L
- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 6.15 g/L
- Urea: 3 g/L
- NaCl: 2 g/L
- Vitamin B₁: 0.2 g/L

Inoculum Preparation

- A single colony of the *Candida tropicalis* production strain is inoculated into a flask containing YEPD seed medium.
- The culture is incubated at 30°C with shaking at 220 rpm for 12-24 hours.[\[1\]](#)

Fermentation Conditions

- The fermenter containing the sterile fermentation medium is inoculated with the seed culture.
- The growth phase is carried out at 30°C with controlled pH and dissolved oxygen levels.
- Once a sufficient cell density is reached, the production phase is initiated by feeding the substrate (e.g., n-undecane or undecanoic acid).
- The pH is controlled during the production phase, often with a programmed increase from around 7.2 to 8.1 to maintain the solubility of the dicarboxylic acid and enhance its excretion.
- The fermentation is continued for several days, with periodic feeding of the substrate and monitoring of the **undecanedioic acid** concentration.



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Diagram 2: A simplified workflow of the fed-batch fermentation process.

Quantitative Data on Dicarboxylic Acid Production

While specific data for **undecanedioic acid** is limited in publicly available literature, data from the fermentation of similar long-chain dicarboxylic acids using engineered *Candida tropicalis* provide valuable benchmarks.

Dicarboxylic Acid	Strain	Substrate	Titer (g/L)	Productivity (g/L/h)	Molar Yield (%)	Reference
1,13-Tridecanedioic Acid	Candida tropicalis SP-UV-56	n-Tridecane	172	-	-	[5]
Dodecanedioic Acid	Candida tropicalis	Dodecanoinc acid methyl ester	66	-	-	[6]

Downstream Processing

The recovery and purification of **undecanedioic acid** from the fermentation broth is a multi-step process designed to isolate the product with high purity.[7]

Biomass Removal

The first step is the separation of the *Candida tropicalis* cells from the fermentation broth. This is typically achieved through centrifugation or filtration.[7]

Product Precipitation and Isolation

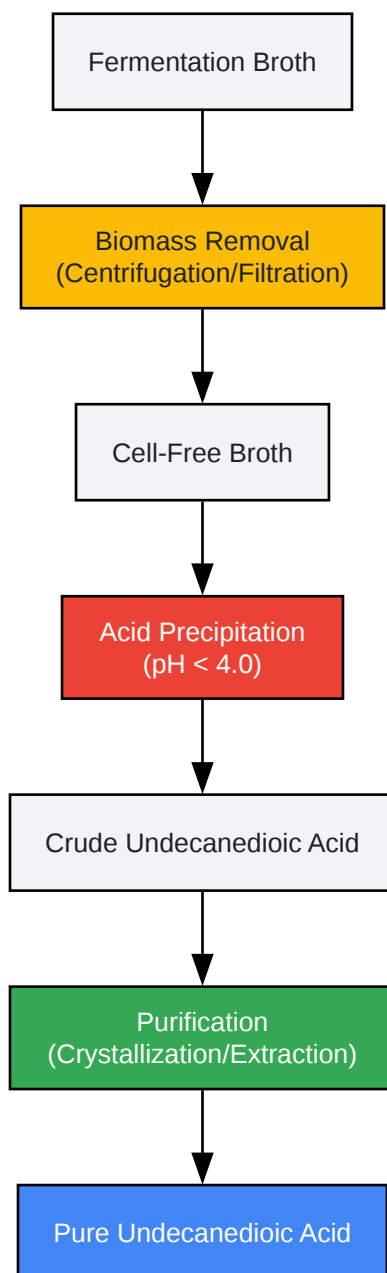
- The pH of the cell-free broth is adjusted to below 4.0 with an inorganic acid.[8]
- This acidification causes the **undecanedioic acid** to precipitate out of the solution.
- The precipitated dicarboxylic acid is then collected by filtration or centrifugation.

Purification

Further purification is often necessary to remove residual impurities.

- Crystallization: The crude **undecanedioic acid** can be purified by recrystallization from a suitable solvent.[9]
- Melt Crystallization: This technique involves melting the crude product and then cooling it under controlled conditions to form highly pure crystals.[9][10]

- Solvent Extraction: Liquid-liquid extraction can be used to separate the dicarboxylic acid from other components in the fermentation broth.[7]



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